molecular formula C14H10F4O4 B4908372 1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

Cat. No.: B4908372
M. Wt: 318.22 g/mol
InChI Key: LNTFPOGGPZVCHK-UHFFFAOYSA-N
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Description

1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzene ring substituted with two ester groups, one of which contains a prop-2-ynyl group and the other a 2,2,3,3-tetrafluoropropyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with prop-2-yn-1-ol and 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the 2,2,3,3-tetrafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The tetrafluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate: Unique due to the presence of both prop-2-ynyl and tetrafluoropropyl groups.

    1-O-prop-2-ynyl benzene-1,2-dicarboxylate: Lacks the tetrafluoropropyl group, resulting in different chemical and physical properties.

    2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate: Lacks the prop-2-ynyl group, affecting its reactivity and applications.

Uniqueness

The combination of the prop-2-ynyl and tetrafluoropropyl groups in this compound imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O4/c1-2-7-21-11(19)9-5-3-4-6-10(9)12(20)22-8-14(17,18)13(15)16/h1,3-6,13H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTFPOGGPZVCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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